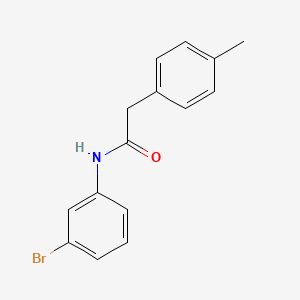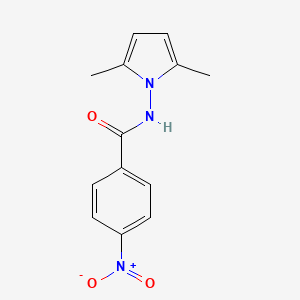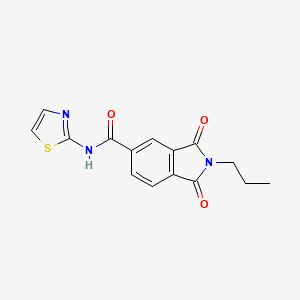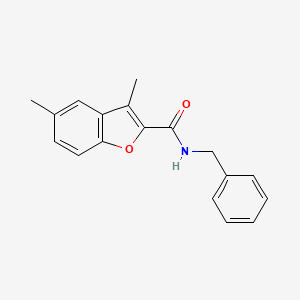
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 3-bromoaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-bromophenyl)-2-(4-methylphenyl)ethylamine.
Substitution: N-(3-hydroxyphenyl)-2-(4-methylphenyl)acetamide or N-(3-aminophenyl)-2-(4-methylphenyl)acetamide.
Scientific Research Applications
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(4-methylphenyl)acetamide
- N-(3-chlorophenyl)-2-(4-methylphenyl)acetamide
- N-(3-bromophenyl)-2-(4-ethylphenyl)acetamide
Uniqueness
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-5-7-12(8-6-11)9-15(18)17-14-4-2-3-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSNZRLRZZGTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dimethylphenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5748244.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)


![METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE](/img/structure/B5748272.png)

![Methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate](/img/structure/B5748286.png)


![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B5748335.png)


![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)
